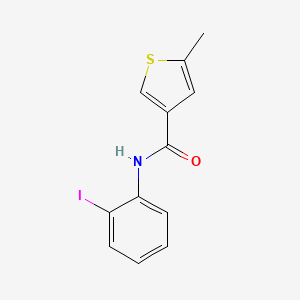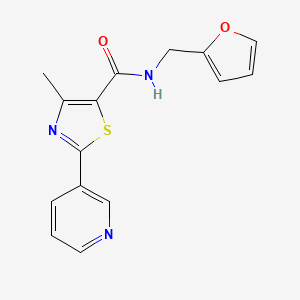
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide, also known as IMPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the detection and treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential applications in the detection of amyloid plaques in the brains of Alzheimer's disease patients. Amyloid plaques are a hallmark of Alzheimer's disease and are formed by the accumulation of beta-amyloid peptides. N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been shown to bind specifically to beta-amyloid peptides and can be used as a diagnostic tool for the early detection of Alzheimer's disease. In addition, N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
Mecanismo De Acción
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide binds specifically to beta-amyloid peptides through its iodine and thiophene functional groups. The binding of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide to beta-amyloid peptides results in the formation of a stable complex that can be detected through various imaging techniques. In addition, N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has also been shown to inhibit the aggregation of beta-amyloid peptides, which is a key step in the formation of amyloid plaques.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. In addition, N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide has been shown to cross the blood-brain barrier, which is important for its potential applications in the detection and treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide is its specificity for beta-amyloid peptides, which allows for the accurate detection and quantification of amyloid plaques. However, one limitation of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide is its relatively low binding affinity for beta-amyloid peptides, which may limit its sensitivity for the detection of early-stage Alzheimer's disease.
Direcciones Futuras
There are several future directions for the research and development of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide. Another direction is the development of new imaging techniques that can improve the sensitivity and specificity of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide for the detection of amyloid plaques. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-iodophenyl)-5-methyl-3-thiophenecarboxamide in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-iodophenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c1-8-6-9(7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQERJNBOQPETBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737223.png)
![N-isobutyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4737224.png)
![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4737234.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4737250.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4737256.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4737260.png)
![6,7-dimethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4737263.png)
![N-benzyl-2-[3-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3,4,5,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B4737266.png)
![2-[(4-chlorobenzyl)thio]-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4737272.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4737282.png)


![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B4737291.png)
![N-cyclopentyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4737294.png)